2BAct

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2BAct is a highly selective and orally active eIF2B (eukaryotic initiation factor 2B) activator with an EC50 of 33 nM . It is designed to prevent neurological defects caused by a chronic integrated stress response . It can penetrate the central nervous system (CNS) and has improved solubility and pharmacokinetics relative to eIF2B activator ISRIB trans-isomer .

Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 440.8 . It has good solubility in DMSO (250 mg/mL with ultrasonic assistance) . The compound should be stored at 4°C and protected from light .科学的研究の応用

神経科学研究における役割

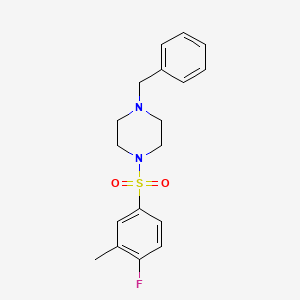

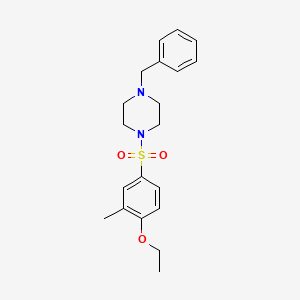

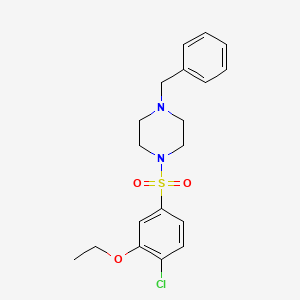

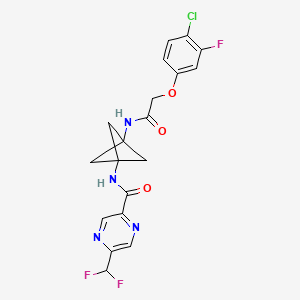

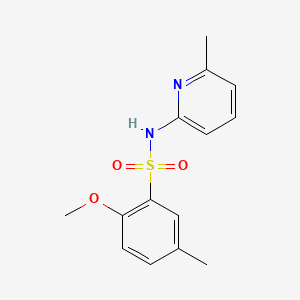

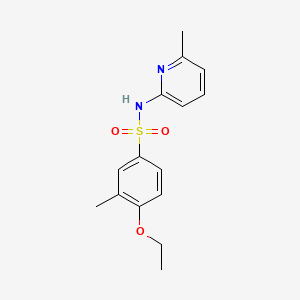

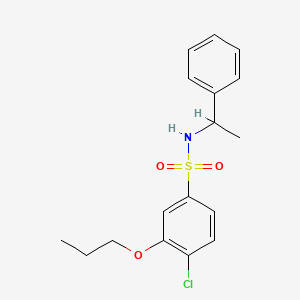

“2BAct”は、レポーターアッセイにおいてEC50が33 nMである真核生物翻訳開始因子2B(eIF2B)のアクチベーターです {svg_1}. Eif2b5R191H変異マウス(R191H)胚から単離された初代線維芽細胞において、eIF2B活性を増強します(EC50 = 7.3 nM)。これは、消失白質(VWM)白質ジストロフィーのモデルです {svg_2}. 生体内では、“this compound”(30 mg/kg)は体重増加を正常化し、R191Hマウスにおける運動機能障害の発症を予防します。 また、同じモデルにおける統合ストレス応答の活性化とミエリンの喪失も予防します {svg_3}.

神経変性疾患における役割

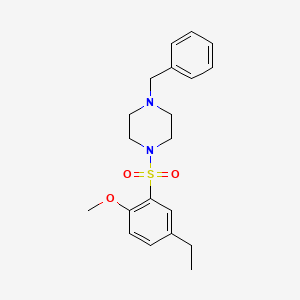

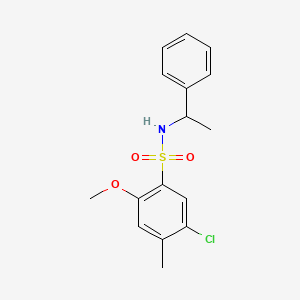

“this compound”は、神経変性疾患の分野で潜在的な用途があることが発見されています {svg_4}. この化合物は、マウスモデルにおいてeIF2B活性を増強し、運動機能障害の発症を予防する能力を持つため、神経変性疾患の治療におけるさらなる研究のための有望な候補となる可能性があります。

作用機序

Target of Action

The primary target of 2BAct is the eukaryotic translation initiation factor 2B (eIF2B) . eIF2B is a guanine nucleotide exchange factor (GEF) for the GTPase and initiation factor eIF2 . Modulation of its activity is central to the regulation of protein synthesis rates in all eukaryotic cells .

Mode of Action

This compound is a highly selective and orally active eIF2B activator . It enhances the activity of eIF2B, which is reduced in certain conditions such as the neurological disease Vanishing White Matter (VWM), caused by eIF2B mutations . This compound stimulates the remaining activity of the mutant eIF2B complex in vivo, abrogating the maladaptive stress response .

Biochemical Pathways

The integrated stress response (ISR) pathway is primarily affected by this compound . The ISR attenuates the rate of protein synthesis while inducing the expression of stress proteins in cells . Various insults activate kinases that phosphorylate the GTPase eIF2 leading to inhibition of its exchange factor eIF2B . This compound prevents neurological defects caused by a chronic integrated stress response .

Pharmacokinetics

This compound is able to penetrate the central nervous system (CNS) . It displays improved solubility and pharmacokinetics relative to other eIF2B activators

Result of Action

Long-term treatment with this compound prevents all measures of pathology and normalizes the transcriptome and proteome of VWM mice . It prevents the appearance of motor deficits, myelin loss, and reactive gliosis in VWM mice .

Action Environment

When cells encounter particularly unfavorable conditions, they often react by activating a so-called ‘stress’ response . This compound plays a crucial role in regulating this response.

特性

IUPAC Name |

N-[3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-1-bicyclo[1.1.1]pentanyl]-5-(difluoromethyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N4O3/c20-11-2-1-10(3-12(11)21)30-6-15(28)26-18-7-19(8-18,9-18)27-17(29)14-5-24-13(4-25-14)16(22)23/h1-5,16H,6-9H2,(H,26,28)(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQJXXCYOYRNMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)NC(=O)C3=NC=C(N=C3)C(F)F)NC(=O)COC4=CC(=C(C=C4)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of 2BAct? How does it interact with its target and what are the downstream effects?

A1: this compound directly targets eIF2B, a key regulatory protein within the Integrated Stress Response (ISR) pathway. The ISR is activated in response to various cellular stresses and leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event inhibits eIF2B, a guanine nucleotide exchange factor (GEF) for eIF2, ultimately attenuating protein synthesis.

Q2: What are the implications of this compound's mechanism of action for treating neurological diseases like Vanishing White Matter Disease (VWMD)?

A2: VWMD is characterized by mutations in the genes encoding eIF2B subunits, leading to reduced eIF2B activity and a chronic ISR state in the central nervous system []. This chronic ISR contributes to the progressive loss of myelin and the development of motor deficits observed in VWMD patients.

Q3: Beyond VWMD, what other neurological conditions might benefit from this compound's ability to modulate the ISR?

A3: Research suggests that dysregulated or chronic ISR activation contributes to the pathogenesis of several neurological disorders beyond VWMD. These include amyotrophic lateral sclerosis (ALS) and potentially even brain ribosomopathies caused by mutations in ribosomal proteins or associated factors like snoRNAs [].

Q4: How does this compound impact the expression of ISR-related genes and proteins?

A4: Studies show that this compound effectively normalizes the transcriptome and proteome in VWMD mouse models, reversing the changes induced by chronic ISR activation []. This normalization indicates that this compound not only restores translational activity but also effectively counters the broader cellular changes driven by the ISR.

Q5: Has this compound shown efficacy in any in vivo models of neurological disease?

A5: Yes, this compound demonstrated significant efficacy in preclinical studies using a mouse model of VWMD []. Chronic treatment with this compound prevented the development of motor deficits, myelin loss, and other pathological hallmarks of the disease. Notably, these improvements were observed alongside the normalization of ISR-related gene expression patterns in the brain.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)

![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)

![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)

![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)